molecular formula C11H8O3 B13872842 6-Methyl-4-oxochromene-2-carbaldehyde

6-Methyl-4-oxochromene-2-carbaldehyde

Cat. No.: B13872842
M. Wt: 188.18 g/mol
InChI Key: DFXZCHWTGUQPDB-UHFFFAOYSA-N
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Description

6-Methyl-4-oxochromene-2-carbaldehyde is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxochromene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of salicylaldehyde derivatives with methyl ketones in the presence of a base, followed by oxidation to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxochromene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Introduction of different functional groups at specific positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents under controlled conditions.

Major Products

The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Methyl-4-oxochromene-2-carbaldehyde exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-chromene-2-carbaldehyde
  • 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
  • 6-Amino-4-oxo-4H-chromene-2-carbaldehyde

Uniqueness

6-Methyl-4-oxochromene-2-carbaldehyde stands out due to its specific methyl substitution, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

6-methyl-4-oxochromene-2-carbaldehyde

InChI

InChI=1S/C11H8O3/c1-7-2-3-11-9(4-7)10(13)5-8(6-12)14-11/h2-6H,1H3

InChI Key

DFXZCHWTGUQPDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C=O

Origin of Product

United States

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